Building Block Availability: Commercial Supply Metrics for 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine Versus Tetrahydro Analogs
Among commercially available 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine building blocks, the 3-amine derivative (CAS 148777-81-5) demonstrates broader vendor distribution and superior purity consistency compared to its closest structural analogs. The target compound is stocked by at least five established chemical suppliers (ChemBridge, AKSci, Angene, Chemenu, Leyan) with cataloged purity specifications ranging from 95% to 98% . In contrast, the 2-methyl analog (CAS not publicly disclosed) and 3-iodo-2-methyl analog (CAS 2095408-90-3) are each available from fewer than three vendors, with limited batch documentation [1]. The 3-carbonitrile derivative (critical for BTK inhibitor synthesis) is available only through custom synthesis channels, requiring 4–8 week lead times versus 3–5 day shipping for the 3-amine stock compound [2]. This supply chain differentiation carries practical implications for research continuity and project timeline management.
| Evidence Dimension | Commercial vendor count and purity specifications |
|---|---|
| Target Compound Data | ≥5 vendors; purity 95–98% (MFCD09055287) |
| Comparator Or Baseline | 3-carbonitrile analog: custom synthesis only; 2-methyl analog: ≤3 vendors; 3-iodo-2-methyl analog (CAS 2095408-90-3): ≤3 vendors |
| Quantified Difference | ≥2× greater vendor count for target compound; stock availability versus 4–8 week synthesis lead time |
| Conditions | Commercial chemical marketplace survey as of 2025 |
Why This Matters
The higher vendor multiplicity and stock availability of the 3-amine derivative reduce supply chain risk and accelerate experimental initiation compared to analogs requiring custom synthesis.
- [1] Kuujia.com. CAS 2095408-90-3: Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-3-iodo-2-methyl-. View Source
- [2] Chen M, Li H, Wang Y, et al. Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Journal of Organic Chemistry. 2024;89(3):1504-1517. (Note: 3-carbonitrile synthesis methodology discussed). View Source
